

Replicating and validating published findings on Tug-891.

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Compound of Interest

Compound Name: Tug-891

Cat. No.: B15604928

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Tug-891: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **Tug-891**'s performance with alternative compounds, supported by experimental data. The information is presented to facilitate the replication and validation of published findings on this potent and selective free fatty acid receptor 4 (FFA4/GPR120) agonist.

Tug-891 has emerged as a significant pharmacological tool for studying the physiological roles of FFA4, a G protein-coupled receptor implicated in various metabolic and inflammatory processes. This guide summarizes its mechanism of action, compares its in vitro activity with other known FFA4 agonists, and provides an overview of its effects in cellular systems.

Comparative Performance of FFA4 Agonists

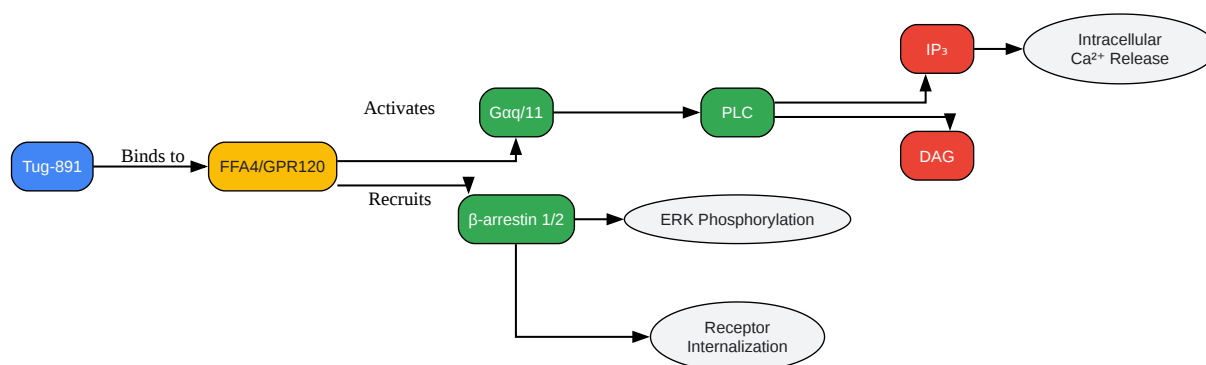
Tug-891 demonstrates superior potency and selectivity for human FFA4 (hFFA4) compared to other commonly used agonists. The following table summarizes the half-maximal effective concentration (EC₅₀) and pEC₅₀ (-log(EC₅₀)) values from in vitro assays, highlighting the distinct pharmacological profile of **Tug-891**.

Compound	Assay Type	EC50 (μM)	pEC50	Selectivity for hFFA4 over hFFA1
Tug-891	Ca ²⁺ Mobilization	0.0436 (human), 0.0169 (mouse) [1]	7.36 ± 0.06	>1000-fold [2]
β-arrestin-2 Recruitment	-	7.15 ± 0.07	-	
ERK Phosphorylation	-	6.22 ± 0.11	-	
α-Linolenic acid (aLA)	Ca ²⁺ Mobilization	-	5.51 ± 0.05	-
β-arrestin-2 Recruitment	-	5.22 ± 0.10	-	
ERK Phosphorylation	-	4.88 ± 0.06	-	
GW9508	Ca ²⁺ Mobilization	-	6.31 ± 0.04	-
β-arrestin-2 Recruitment	-	6.16 ± 0.09	-	
ERK Phosphorylation	-	5.38 ± 0.09	-	
NCG21	Ca ²⁺ Mobilization	-	5.86 ± 0.07	8-fold [2]
β-arrestin-2 Recruitment	-	5.61 ± 0.06	-	
ERK Phosphorylation	-	5.01 ± 0.08	-	

Mechanism of Action and Signaling Pathways

Tug-891 activates FFA4, leading to the initiation of several downstream signaling cascades. Its binding to the receptor stimulates Gαq/11-mediated pathways, resulting in intracellular calcium mobilization.[2][3] Furthermore, **Tug-891** induces the recruitment of β-arrestin-1 and β-arrestin-2, as well as the phosphorylation of extracellular signal-regulated kinase (ERK).[2][4]

The activation of FFA4 by **Tug-891** also triggers rapid receptor phosphorylation and internalization.[2][4] While this leads to a desensitization of the signaling response, the receptor can be rapidly recycled back to the cell surface upon removal of the agonist, allowing for the resensitization of the calcium signaling response.[2]



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Tug-891 signaling cascade via FFA4/GPR120.

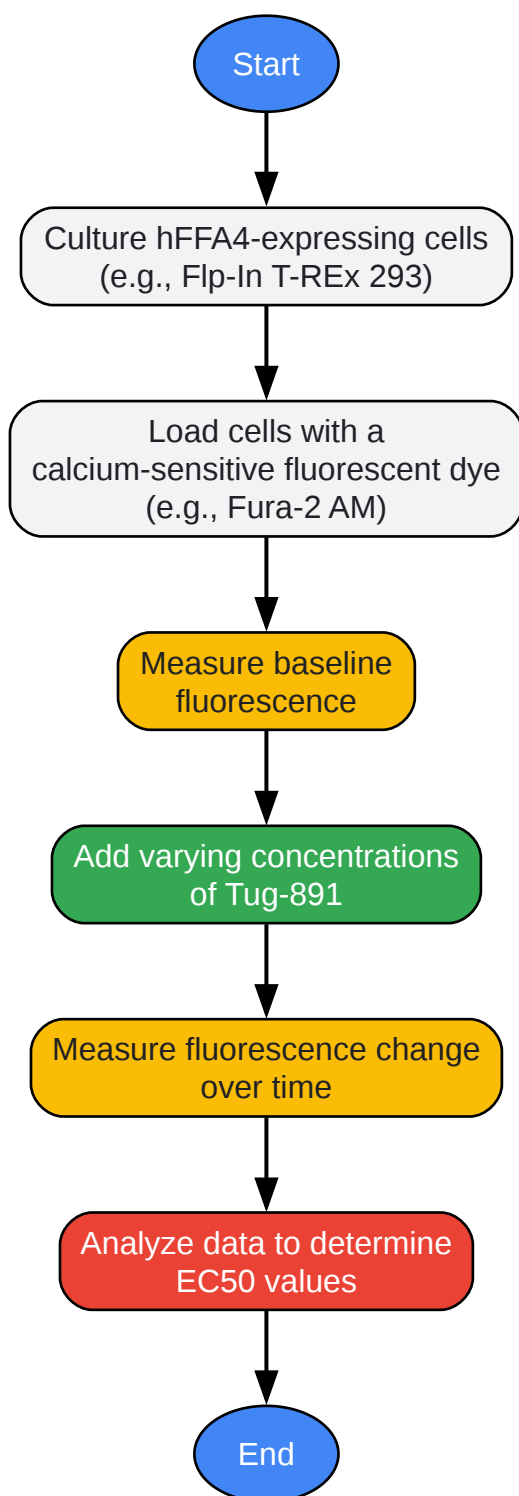
Physiological and Cellular Effects

Published findings have demonstrated a range of physiological effects mediated by **Tug-891** through FFA4 activation. These include the stimulation of brown adipose tissue (BAT) thermogenesis, leading to increased fat oxidation and reduced body weight and fat mass in mice.[5] In adipocytes, **Tug-891** has been shown to stimulate fat oxidation and mitochondrial respiration.[6]

Furthermore, **Tug-891** exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators.^[7] It also plays a role in glucose homeostasis by enhancing glucose uptake in adipocytes and stimulating the secretion of glucagon-like peptide-1 (GLP-1).^{[1][7]}

Experimental Protocols

To facilitate the validation of these findings, detailed methodologies for key experiments are crucial. Below is a generalized workflow for assessing the effect of **Tug-891** on intracellular calcium mobilization.



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Generalized workflow for a calcium mobilization assay.

Detailed Methodology: Intracellular Calcium Mobilization Assay

- **Cell Culture:** Flp-In T-REx 293 cells engineered to express human FFA4 (hFFA4) are cultured in appropriate media, typically supplemented with fetal bovine serum, antibiotics, and an inducing agent like doxycycline to ensure receptor expression.[2]
- **Cell Plating:** Cells are seeded into black-walled, clear-bottom 96-well plates and grown to an appropriate confluency.
- **Dye Loading:** The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer at 37°C for a specified time (e.g., 60 minutes).
- **Washing:** After incubation, the cells are washed with the buffer to remove any excess dye.
- **Compound Addition:** A baseline fluorescence reading is taken before the addition of varying concentrations of **Tug-891** or other test compounds.
- **Fluorescence Measurement:** The change in intracellular calcium is monitored by measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.
- **Data Analysis:** The fluorescence data is normalized to the baseline, and concentration-response curves are generated to calculate EC50 values using a suitable nonlinear regression model.[2]

By providing a clear comparison of **Tug-891** with other FFA4 agonists and detailing the experimental protocols, this guide aims to support the scientific community in further exploring the therapeutic potential of targeting the FFA4 receptor.

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